2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Description
Introduction to 1,2,4-Oxadiazole-Based Pharmacophores in Modern Drug Discovery
Role of Heterocyclic Scaffolds in Bioactive Compound Development
Heterocyclic frameworks dominate pharmaceutical design due to their unparalleled versatility in mimicking biological substrates and modulating drug-like properties. The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, exemplifies this principle through its unique electronic configuration and hydrogen-bonding capabilities. Its bioisosteric equivalence to ester and amide functionalities makes it particularly valuable in overcoming metabolic instability issues common in peptide-based therapeutics.
The structural plasticity of 1,2,4-oxadiazoles enables precise tuning of physicochemical parameters critical for drug bioavailability. For instance, the dipole moment (~3.5 D) created by the asymmetric arrangement of heteroatoms facilitates interactions with polar enzyme active sites, while the aromatic character ensures metabolic resistance. This balance is exemplified by compound 7c , where the 4-methoxyphenyl substituent enhances lipophilicity for corneal penetration while maintaining water solubility through the acetic acid moiety.
Evolutionary Significance of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
The therapeutic journey of 1,2,4-oxadiazoles spans over a century, beginning with Tiemann and Krüger’s 1884 synthesis and culminating in contemporary targeted therapies. A pivotal milestone occurred in the 1960s with Oxolamine, the first FDA-approved 1,2,4-oxadiazole-containing antitussive, which validated the scaffold’s clinical potential. Recent decades have witnessed exponential growth in derivative development, with over 200 patent applications filed between 2015–2020 for oxadiazole-based therapeutics.
Compound 7c epitomizes modern structure-activity relationship (SAR) optimization strategies. Its design builds upon early observations that 3-aryl substitutions enhance aldose reductase inhibition potency. The 4-methoxy group specifically increases electron density at the oxadiazole ring’s 3-position, strengthening π-π interactions with the enzyme’s hydrophobic pocket. Computational docking studies reveal a binding energy of -9.2 kcal/mol, with key hydrogen bonds formed between the acetic acid moiety and Tyr209/His110 residues.
Table 1: Key Milestones in 1,2,4-Oxadiazole Therapeutic Development
| Year | Discovery/Innovation | Biological Impact |
|---|---|---|
| 1884 | First synthesis by Tiemann & Krüger | Established synthetic accessibility |
| 1960 | Oxolamine (antitussive) | First clinical validation of scaffold |
| 2008 | Compound 7c (aldose reductase inhibitor) | Demonstrated in vivo efficacy against diabetic complications |
| 2020 | AT-406 (IAP inhibitor) | Entered Phase II trials for solid tumors |
The scaffold’s adaptability is further evidenced by its incorporation into diverse therapeutic agents:
- Anticancer : AT-406 inhibits inhibitor-of-apoptosis proteins (IAPs) through 1,2,4-oxadiazole-mediated chelation of zinc ions in BIR domains.
- Antimicrobial : CY-158-11 disrupts bacterial efflux pumps via oxadiazole-mediated membrane interactions (MIC = 2 µg/mL against MRSA).
- Neuroprotective : RV-01 modulates σ receptors with 85 nM affinity, showing promise in Alzheimer’s models.
This evolutionary trajectory highlights the 1,2,4-oxadiazole nucleus as a multipurpose pharmacophoric element, capable of addressing diverse pathogenesis mechanisms through strategic substitution patterns. The continued refinement of derivatives like compound 7c ensures this heterocycle remains at the forefront of rational drug design.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-8-4-2-7(3-5-8)11-12-9(17-13-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXCILZQOWDSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then treated with a suitable carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to yield the oxadiazole ring. The final step involves hydrolysis of the ester group to obtain the acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: 2-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid | 15.63 | MCF-7 (breast cancer) |
| Doxorubicin | 10.38 | MCF-7 |
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells via pathways that activate p53 and caspases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. Its mechanism likely involves the inhibition of bacterial enzymes critical for survival, making it a candidate for developing new antibiotics .
Study on Anticancer Activity
A study published in Chemical & Pharmaceutical Bulletin evaluated various oxadiazole derivatives for their anticancer properties. The results indicated that compounds similar to 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid displayed significant cytotoxicity against multiple human cancer cell lines while showing low toxicity to normal cells .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial efficacy, derivatives of oxadiazole were tested against Gram-positive and Gram-negative bacteria. The results highlighted the compound's potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds :
- 7c : 4-Methoxyphenyl substituent.
- 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid (EN300-107186): 4-Chlorophenyl substituent .
- 2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanylacetic acid : 3-Methylphenyl substituent with a sulfanyl linker .
- 2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]acetic acid : Heteroaromatic 3-pyridinyl substituent .
Structure-Activity Relationships (SAR) :
- Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxy group in 7c (electron-donating) enhances ALR2 inhibition (submicromolar IC50) compared to electron-withdrawing groups like 4-chloro (EN300-107186) . Computational studies suggest the methoxy group stabilizes hydrophobic interactions and hydrogen bonding within the ALR2 active site .
- Chloro substituents (e.g., 4-chlorophenyl) may reduce activity due to unfavorable electronic effects, though direct activity data for this analog is unavailable .
- The sulfanyl linker further alters molecular geometry and acidity, which may affect bioavailability .
- However, its activity remains uncharacterized in ALR2 inhibition, and solubility differences may arise compared to phenyl derivatives .
Modifications to the Acetic Acid Linker
Key Compounds :
Impact of Linker Chemistry :
- The direct acetic acid linkage in 7c optimizes spatial orientation for ALR2 binding.
Complex Derivatives and Hybrid Structures
Example :
Analysis :
- While structurally distinct, such derivatives highlight the versatility of oxadiazole cores in drug design. The dual substitution may balance electronic effects, but increased molecular weight (501.92 g/mol) could compromise pharmacokinetics .
Biological Activity
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid (referred to as compound A) is a derivative of the oxadiazole class, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of compound A based on recent research findings.
Compound A can be synthesized through various methods involving the cyclization of suitable precursors. The most common synthetic route involves the reaction of 4-methoxybenzohydrazide with nitrile oxides under basic conditions, typically using solvents like ethanol or methanol at elevated temperatures. The general reaction scheme is illustrated below:
Antimicrobial Properties
Research has indicated that compound A exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
Anticancer Activity
The anticancer potential of compound A has been evaluated in several cell lines. Notably, it demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HeLa | 9.8 |
| A549 (lung cancer) | 12.3 |
| HCT116 (colon cancer) | 11.0 |
The mechanism by which compound A exerts its biological effects is believed to involve the modulation of specific molecular targets within cells. It may interact with enzymes or receptors related to cell proliferation and apoptosis pathways. For instance, studies suggest that it can inhibit topoisomerase activity, which is crucial for DNA replication and transcription, leading to increased apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of compound A, researchers found that it effectively reduced biofilm formation in Staphylococcus aureus by over 50% at sub-MIC concentrations.
- Cancer Cell Line Studies : A comparative study involving compound A and standard chemotherapeutics revealed that it has a synergistic effect when combined with doxorubicin in MCF-7 cells, enhancing the overall cytotoxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, and how can reaction progress be monitored?
- Answer : The compound is typically synthesized via cyclization reactions using precursors like amidoximes and carboxylic acids under controlled conditions to avoid side reactions (e.g., hydrolysis of the oxadiazole ring) . Key steps include condensation followed by thermal or acid-catalyzed cyclization. Reaction progress is monitored using NMR spectroscopy (e.g., tracking the disappearance of amidoxime protons) and mass spectrometry for intermediate identification. Purity is confirmed via HPLC with UV detection .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve the oxadiazole ring protons (δ 8.5–9.0 ppm) and acetic acid side chain (δ 3.6–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 275.09 for C11H10N2O4) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
Q. What are the primary biological targets or assays used to evaluate its pharmacological potential?
- Answer : Initial screening often involves:
- Enzyme inhibition assays (e.g., cyclooxygenase-2 or acetylcholinesterase) due to structural similarities to bioactive oxadiazoles .
- Cellular viability assays (MTT or resazurin-based) to assess cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) .
- Molecular docking predicts binding affinity to targets like kinases or GPCRs .
Advanced Research Questions
Q. How can regioselectivity challenges during oxadiazole ring formation be addressed in synthetic protocols?
- Answer : Regioselectivity is influenced by the electronic nature of substituents and reaction conditions. For example:
- Using microwave-assisted synthesis reduces side products by accelerating cyclization .
- Lewis acid catalysts (e.g., ZnCl₂) direct cyclization to favor the 1,2,4-oxadiazole isomer over 1,3,4 derivatives .
- Substituent effects: Electron-withdrawing groups on the phenyl ring stabilize the transition state, improving yield (>70% reported in optimized protocols) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized bioassay protocols (e.g., consistent cell passage numbers and serum-free conditions) .
- Metabolite profiling (LC-MS/MS) to rule out off-target effects from degradation products .
- Meta-analysis of dose-response curves across studies to identify potency trends (e.g., IC50 values spanning 10–50 µM in kinase inhibition) .
Q. How do structural modifications to the 4-methoxyphenyl or acetic acid groups alter bioactivity?
- Answer :
| Modification | Impact on Activity | Example |
|---|---|---|
| Electron-donating groups (e.g., -OCH₃) | Enhanced solubility and target affinity via π-π stacking . | 3-(4-Methoxyphenyl)-1,2,4-oxadiazole analogs show 2× higher COX-2 inhibition vs. unsubstituted derivatives . |
| Acetic acid → Ester/amide | Modulates membrane permeability; methyl ester derivatives exhibit improved BBB penetration in CNS-targeted studies . |
Q. What computational methods are used to predict its physicochemical properties and SAR?
- Answer :
- DFT calculations (Gaussian 09) optimize geometry and predict electrostatic potential maps for binding site compatibility .
- QSAR models (e.g., CoMFA) correlate logP values (calculated ~1.8) with antimicrobial activity .
- Molecular dynamics simulations (AMBER) assess stability of ligand-target complexes over 100 ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
